molecular formula C10H17NO4 B3288764 (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester CAS No. 852693-74-4

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester

Cat. No.: B3288764
CAS No.: 852693-74-4
M. Wt: 215.25 g/mol
InChI Key: OCLGYEARXGFDHM-ZETCQYMHSA-N
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Description

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester is a chiral, Boc-protected amino acid ester with a molecular formula of C₁₀H₁₇NO₄. Its structure features:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality at the second carbon.
  • A conjugated double bond at the 3-position of the butenoic acid chain.
  • A methyl ester group at the terminal carboxylic acid.

This compound is widely utilized as an intermediate in peptide synthesis and chiral molecule preparation due to its stereochemical stability and ease of deprotection under acidic conditions . The Boc group prevents unwanted side reactions during coupling steps, while the methyl ester enhances solubility in organic solvents compared to free carboxylic acids.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6-7H,1H2,2-5H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGYEARXGFDHM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The tert-butoxycarbonyl (Boc) protecting group is often introduced to protect the amino group during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in chain length , ester groups , and substituents , which influence their chemical reactivity and applications. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Ester Group Chain Length Key Applications
(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester C₁₀H₁₇NO₄ Boc-amino, but-3-enoic acid Methyl 4 carbons Peptide synthesis, chiral intermediates
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester () C₁₂H₂₁NO₄ Boc-amino, pent-3-enoic acid Ethyl 5 carbons Extended chain for tailored lipophilicity; drug discovery intermediates
(S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester () C₉H₁₆INO₄ Boc-amino, iodine at C3 Methyl 3 carbons Radiolabeling, Suzuki-Miyaura cross-coupling reactions

Functional Group Impact

  • Chain Length: The but-3-enoic acid chain in the target compound balances reactivity and steric hindrance, enabling efficient coupling in peptide synthesis. The propionic acid derivative () with iodine at C3 facilitates halogen-bonding interactions, critical in organometallic catalysis .
  • Ester Groups :

    • Methyl esters (target and ) hydrolyze faster under basic conditions than ethyl esters, favoring rapid deprotection.
    • Ethyl esters () provide slower hydrolysis, useful in multi-step syntheses requiring delayed carboxylic acid liberation .
  • Substituents :

    • The iodine atom in introduces a heavy atom, enabling applications in X-ray crystallography and radiopharmaceuticals .
    • The double bond in the target and allows for further functionalization (e.g., hydrogenation, epoxidation) to diversify molecular scaffolds .

Biological Activity

(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester, often abbreviated as Boc-amino acid methyl ester, is a compound that serves as an important intermediate in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₉NO₃
  • CAS Number : 852693-74-4
  • Molecular Weight : 213.28 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting the amino group during chemical reactions.

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. The Boc group shields the amino group from side reactions, allowing selective functionalization of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

1. Medicinal Chemistry

This compound is widely used in the development of peptide-based drugs. The compound's ability to protect amino groups during synthesis makes it particularly valuable in constructing complex peptides that exhibit biological activity.

2. Synthesis of Bioactive Compounds

This compound acts as a building block for synthesizing various biologically active compounds. For instance, it has been utilized in creating inhibitors for interleukin-1beta converting enzyme, which plays a significant role in inflammatory responses .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Saxena et al., 2006Anti-cancerBoc-Lysinated betulonic acid showed significant growth inhibition on human prostate cancer cells (LNCaP, PC-3, DU-145) in vitro and in vivo .
Villadsen et al., 2013Enzyme InhibitionThe compound was evaluated for its ability to inhibit HDAC enzy

Q & A

[Basic] What are the standard synthetic routes for preparing (S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester in laboratory settings?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality and (2) esterification of the carboxylic acid.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF) to prevent side reactions during subsequent steps .
  • Esterification: The carboxylic acid is converted to the methyl ester via Fischer esterification (methanol/H₂SO₄) or using coupling agents like DCC/DMAP in methanol.
    Critical Note: Ensure anhydrous conditions during esterification to avoid hydrolysis. Chiral purity can be maintained by starting with enantiomerically pure precursors and avoiding racemization-prone conditions (e.g., high temperatures or strong acids) .

[Advanced] How can enantiomeric excess (ee) be rigorously controlled during the synthesis of this compound?

Methodological Answer:
Stereochemical integrity is ensured through:

  • Chiral Catalysis: Use of enantioselective catalysts (e.g., cinchona alkaloids for Michael additions) to set the (S)-configuration at the α-carbon .
  • Chiral HPLC Monitoring: Regular analysis using chiral stationary phases (e.g., Chiralpak AD-H) to quantify ee. For example, a hexane/isopropanol (90:10) mobile phase resolves enantiomers with baseline separation .
  • Low-Temperature Reactions: Conducting reactions at –20°C to –40°C minimizes racemization of the Boc-protected amine .

[Basic] What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS separates and quantifies the ester in complex matrices. A polar cyanosilicone column (e.g., HP-88) resolves esters from acids and other byproducts .
  • NMR Spectroscopy: ¹H NMR (CDCl₃) identifies the Boc group (δ 1.4 ppm, singlet) and methyl ester (δ 3.7 ppm, singlet). Integration ratios confirm purity .
    Key Tip: Pre-extract the ester at pH 9–10 to separate it from free acids, preventing transesterification artifacts during derivatization .

[Advanced] How does the Boc group influence reactivity in downstream transformations (e.g., peptide coupling)?

Methodological Answer:
The Boc group:

  • Stabilizes the Amine: Prevents nucleophilic attack during ester hydrolysis or amide bond formation.
  • Acid-Labile: Cleaved with TFA or HCl/dioxane, enabling selective deprotection without affecting the methyl ester.
  • Steric Effects: The tert-butyl group may slow coupling reactions; using activated reagents (e.g., HATU instead of EDCI) improves efficiency .

[Advanced] What computational methods predict the conformational behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d). This predicts reactivity in nucleophilic acyl substitutions .
  • Molecular Dynamics (MD): Simulates solvent interactions (e.g., in methanol or DMF) to assess stability under synthetic conditions.
    Application Example: MD simulations revealed that the (S)-configuration minimizes steric clashes between the Boc group and the ester moiety .

[Basic] What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to inhibit hydrolysis of the ester or Boc group.
  • Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents.
  • Light Protection: Amber vials prevent UV-induced decomposition of the enoate double bond .

[Advanced] How can transesterification be minimized during GC-MS analysis of this compound?

Methodological Answer:

  • Basic pH Extraction: Extract the ester at pH 10–12 to deprotonate and separate it from free acids, reducing ester-exchange reactions .
  • Derivatization Strategy: Convert acids to trimethylsilyl (TMS) esters instead of methyl esters to avoid cross-reactivity .
  • Short Run Times: Use fast GC programs (e.g., 15 m columns) to limit heat exposure, which promotes transesterification.

[Advanced] What role does the methyl ester play in peptide synthesis applications?

Methodological Answer:

  • Carboxyl Protection: The ester blocks the carboxylic acid, allowing selective activation of the amine for coupling (e.g., via DCC/HOBt).
  • Solubility Enhancement: Improves solubility in organic solvents (e.g., DCM or THF) during solid-phase peptide synthesis.
  • Post-Synthesis Cleavage: The ester is hydrolyzed under mild basic conditions (e.g., LiOH/THF/H₂O) to regenerate the free acid in the final peptide .

Notes

  • Avoid acidic conditions during synthesis to prevent Boc cleavage.
  • For advanced applications (e.g., enzyme assays), validate ester stability using LC-MS/MS .
  • Cross-validate computational predictions with experimental NMR coupling constants (³JHH) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester
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(S)-2-Tert-butoxycarbonylamino-but-3-enoic acid methyl ester

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